2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone
Description
Contextualization of N-Acyl Halides in Chemical Biology Research
N-acyl halides, and related acylating agents, are a class of highly reactive electrophiles that have found significant application in chemical biology. Their utility stems from the pronounced electrophilicity of the carbonyl carbon, which makes them susceptible to nucleophilic attack by residues within biological macromolecules. reddit.com This reactivity allows for the acylation of nucleophilic side chains of amino acids such as lysine (B10760008), serine, and cysteine in proteins, as well as sites on nucleic acids. researchgate.netnih.govnih.gov
The ability of acyl halides to covalently modify biomolecules has been harnessed for several research applications:
Protein Labeling: By incorporating a reporter tag (like a fluorophore or biotin) into the acyl halide structure, researchers can covalently label proteins of interest for visualization and functional studies.
Enzyme Inhibition: Acylating the active site of an enzyme can lead to its irreversible inactivation, providing a powerful method for studying enzyme function and for therapeutic intervention.
Structural Analysis: The specific sites of acylation can provide information about the structure and accessibility of different regions of a protein or RNA molecule. nih.gov
However, the high reactivity of acyl halides can also be a drawback, potentially leading to a lack of selectivity and off-target modifications in the complex environment of a living cell. rsc.org This has spurred the development of more tunable electrophiles with modulated reactivity, such as N-acyl imidazoles and N-acyl sulfonamides. nih.govresearchgate.netacs.org These reagents offer greater stability in aqueous environments and can be designed to react more selectively, often leveraging proximity effects where a ligand portion of the molecule first binds non-covalently to the target protein, positioning the electrophile for a highly specific reaction. acs.org
Thenih.govnih.govDiazepane Scaffold in Modern Organic Synthesis and Chemical Biology
The nih.govnih.govdiazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This structure, particularly when incorporated into fused systems like benzodiazepines, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govvt.edu A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for drug discovery. nih.gov The diazepine (B8756704) family of compounds, including the well-known anxiolytic drug diazepam (Valium), demonstrates a wide array of biological activities, targeting the central nervous system, among other systems. nih.govwikipedia.orgrjptonline.org
The significance of the diazepane scaffold arises from a combination of favorable characteristics:
Unique Geometry: The seven-membered ring adopts a flexible yet defined three-dimensional conformation. This non-planar structure can present substituents in precise spatial orientations, allowing it to fit snugly into the binding pockets of proteins and other biological targets. nih.govacs.orgnih.gov
Physicochemical Properties: Diazepane derivatives often possess a desirable balance of properties for drug candidates, including a semi-rigid core, a low number of rotatable bonds, and intermediate lipophilicity, which are beneficial for bioavailability and target engagement. acs.orgnih.govrug.nl
Synthetic Accessibility: A vast body of research in modern organic synthesis has been dedicated to developing efficient methods for constructing and functionalizing the diazepane core, enabling the creation of large libraries of diverse compounds for screening. nih.govjocpr.comdigitellinc.comresearchgate.net
These attributes have made the diazepane scaffold a cornerstone in the design of molecules targeting a broad range of proteins, including G-protein coupled receptors (GPCRs), enzymes, and epigenetic targets like bromodomains. nih.govnih.gov
Rationale for Comprehensive Academic Investigation of 2-Chloro-1-(4-methyl-nih.govnih.govdiazepan-1-yl)-ethanone
The chemical compound 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone (CAS Number: 925591-13-5) represents a logical and compelling subject for academic investigation as it merges the key attributes of the two fields discussed above. bldpharm.comchemdict.com Its structure consists of two critical components: the 4-methyl- nih.govnih.govdiazepane moiety and an N-chloroacetyl group.
This hybrid design provides a clear rationale for its study:
Target Recognition: The nih.govnih.govdiazepane portion of the molecule acts as the privileged scaffold. Based on the extensive history of this heterocyclic system in medicinal chemistry, this part of the molecule can be hypothesized to serve as a recognition element, providing binding affinity and selectivity for specific biological targets. nih.gov
Covalent Modification: The 2-chloroethanone (or chloroacetyl) group is a well-established electrophilic functional group, capable of acting as an alkylating agent. It can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a target protein to form a stable, covalent bond.
Therefore, 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone is rationally designed as a potential covalent probe or irreversible inhibitor. The diazepane "scaffold" is intended to guide the molecule to a specific binding site, whereupon the reactive chloroacetyl "warhead" can covalently modify the target. Investigating this molecule allows researchers to explore the synergy between a recognition scaffold and a reactive electrophile. Such studies are fundamental to the development of new chemical tools for proteomics, activity-based protein profiling (ABPP), and the creation of targeted covalent therapeutics, which often exhibit enhanced potency and prolonged duration of action.
Data Tables
Table 1: Properties of 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone
| Property | Value |
| CAS Number | 925591-13-5 bldpharm.comchemdict.com |
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| Synonyms | Not widely available |
| Functional Groups | nih.govnih.govDiazepane, Amide, Alkyl Halide |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-10-3-2-4-11(6-5-10)8(12)7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALALMVUXYNFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Chemical Transformations
Retrosynthetic Analysis and Precursor Chemistry for 2-Chloro-1-(4-methyl-researchgate.netstackexchange.comdiazepan-1-yl)-ethanone Synthesisresearchgate.netajrconline.org
Retrosynthetic analysis of the target molecule, 2-Chloro-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone, identifies the primary strategic disconnection at the amide bond. This disconnection simplifies the target molecule into two key precursors: 1-methyl-1,4-diazepane and a chloroacetylating agent , typically chloroacetyl chloride.
Table 1: Selected Synthetic Strategies for 1,4-Diazepane Ring Formation
| Method | Precursors | Key Features |
| Alkylative Cyclization | Diamine (e.g., N-methylethylenediamine) + 1,3-Dihalopropane | A classical and direct approach to the core ring structure. |
| Reductive Amination | Amino-aldehyde/ketone with a second amino group | Allows for the formation of chiral diazepanes if chiral precursors are used. researchgate.net |
| Intramolecular Amide Coupling | Linear amino acid derivatives | Utilizes peptide coupling reagents for cyclization. researchgate.net |
| Domino Processes | 1,2-Diamines and alkyl 3-oxohex-5-enoates | An atom-economical approach involving in situ generation of reactive intermediates. acs.org |
Optimized Methodologies for the Synthesis of 2-Chloro-1-(4-methyl-researchgate.netstackexchange.comdiazepan-1-yl)-ethanone
The forward synthesis of the title compound is achieved through a direct and efficient acylation reaction.
Amidation Reactions and Chloroacetylation Techniquesstackexchange.comijpsr.infotandfonline.com
The formation of 2-Chloro-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone is accomplished via a nucleophilic acyl substitution reaction. In this process, the secondary amine of 1-methyl-1,4-diazepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net This reaction is a form of amidation, specifically a chloroacetylation.
The reaction is typically performed under controlled conditions to manage its exothermicity and prevent side reactions. An inert, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) is commonly employed. stackexchange.comjocpr.comsphinxsai.com To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, a non-nucleophilic base is essential. Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used for this purpose. stackexchange.comresearchgate.net The reaction is often initiated at a reduced temperature (e.g., 0 °C) to moderate the initial reactivity, followed by stirring at room temperature until completion. sphinxsai.com
Table 2: Typical Reaction Parameters for Chloroacetylation of Secondary Amines
| Parameter | Typical Condition | Purpose |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides an inert medium for the reaction. |
| Base | Triethylamine (TEA), Pyridine, K₂CO₃ | Scavenges the HCl byproduct. stackexchange.comjocpr.com |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side products. sphinxsai.com |
| Stoichiometry | Slight excess of amine or acyl chloride | Can be varied to ensure complete consumption of the limiting reagent. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture, especially with the reactive acyl chloride. stackexchange.com |
Purification and Spectroscopic Characterization (Excluding Basic Compound Identification Data)mdpi.comresearchgate.net
Following the reaction, the crude product is typically isolated and purified using standard laboratory techniques. The workup procedure often involves an aqueous wash to remove the hydrochloride salt of the base and any unreacted starting materials. stackexchange.com This may be followed by extraction into an organic solvent. Further purification can be achieved by methods such as recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel. google.com
Advanced spectroscopic techniques are employed for the structural elucidation and confirmation of the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would be expected to show characteristic signals for the methyl group protons, as well as complex multiplets for the methylene (B1212753) protons of the diazepane ring and a distinct singlet for the chloromethyl (-CH₂Cl) protons. ¹³C NMR would reveal distinct resonances for the carbonyl carbon, the chloromethyl carbon, the N-methyl carbon, and the various carbons of the diazepane ring.
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. mdpi.comresearchgate.net The absence of an N-H stretch confirms the formation of a tertiary amide.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, including the characteristic isotopic pattern for a chlorine-containing compound. mdpi.com
Derivatization Pathways and Chemical Modification Studies of the 2-Chloro-1-(4-methyl-researchgate.netstackexchange.comdiazepan-1-yl)-ethanone Scaffoldnih.govbenthamscience.com
The structure of 2-Chloro-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone offers multiple avenues for further chemical modification, making it a valuable scaffold for creating libraries of related compounds. benthamscience.comnih.gov The primary sites for derivatization are the chloromethyl group and the diazepane ring itself.
Nucleophilic Substitution Reactions on the Chloromethyl Groupresearchgate.netnih.gov
The α-chloro amide functionality is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions (typically Sₙ2). nih.govnih.gov The chlorine atom is an effective leaving group, allowing for the introduction of a wide array of functional groups. This reactivity is central to the utility of the title compound as a synthetic intermediate. researchgate.net
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. For example, reaction with secondary amines yields α-amino amides, reaction with thiols produces α-thio amides, and reaction with azide (B81097) sources provides α-azido amides. mdpi.com These transformations significantly expand the chemical space accessible from this scaffold.
Table 3: Examples of Nucleophilic Substitution on the Chloromethyl Group
| Nucleophile | Reagent Example | Product Class |
| Amine | Piperidine, Morpholine | α-Amino-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone derivatives |
| Thiol | Thiophenol, Ethanethiol | α-Thio-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone derivatives |
| Azide | Sodium Azide (NaN₃) | 2-Azido-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone mdpi.com |
| Cyanide | Potassium Cyanide (KCN) | 2-Cyano-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone mdpi.com |
| Alkoxide/Phenoxide | Sodium Methoxide, Sodium Phenoxide | α-Alkoxy/Phenoxy-1-(4-methyl- researchgate.netstackexchange.comdiazepan-1-yl)-ethanone derivatives |
Modifications of theresearchgate.netstackexchange.comDiazepane Ring Systemresearchgate.netnih.gov
While the chloromethyl group is the most reactive site, the researchgate.netstackexchange.comdiazepane ring itself presents opportunities for more complex modifications. Although the nitrogen atoms are substituted in the target molecule (one with a methyl group, the other with the chloroacetyl group), advanced synthetic strategies could allow for modifications to the carbon backbone of the ring. For instance, synthetic routes starting with functionalized diamine precursors could introduce substituents at various positions on the diazepane ring prior to the chloroacetylation step. researchgate.net
Further transformations could involve ring expansion or contraction, or the fusion of the diazepane ring to other cyclic systems, creating more complex polycyclic structures. semanticscholar.orgnih.gov For instance, if the synthesis starts with a Boc-protected 1,4-diazepane, the Boc group can be removed after acylation and the resulting secondary amine can be further functionalized through reductive amination or other alkylation methods. nih.gov These advanced modifications allow for the creation of structurally novel compounds based on the core diazepane scaffold.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Properties and Reactivity Profile of the Chloroacetyl Moiety in 2-Chloro-1-(4-methyl-researchgate.netrsc.orgdiazepan-1-yl)-ethanone
The chloroacetyl group in 2-Chloro-1-(4-methyl- researchgate.netrsc.orgdiazepan-1-yl)-ethanone is a key determinant of its reactivity. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom renders the α-carbon highly electrophilic. This makes the compound a prime candidate for nucleophilic substitution reactions, where the chlorine atom acts as a good leaving group.
The reactivity of N-aryl 2-chloroacetamides is primarily attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms researchgate.net. This high reactivity makes the chloroacetyl group a versatile handle for chemical modifications. The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the chloride ion. This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The reactivity of the chloroacetyl moiety can be influenced by the nature of the substituents on the diazepane ring, although in the case of a simple methyl group, the electronic effects are minimal. The primary reactivity is inherent to the chloroacetyl group itself.
Table 1: Expected Reactivity of 2-Chloro-1-(4-methyl- researchgate.netrsc.orgdiazepan-1-yl)-ethanone with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Product Type |
| Oxygen Nucleophile | Alkoxide (RO⁻) | Ether |
| Carboxylate (RCOO⁻) | Ester | |
| Nitrogen Nucleophile | Amine (RNH₂) | Secondary Amine |
| Azide (B81097) (N₃⁻) | Azide | |
| Sulfur Nucleophile | Thiolate (RS⁻) | Thioether |
| Thiocyanate (SCN⁻) | Thiocyanate |
This table is illustrative and based on the general reactivity of chloroacetamides.
Reaction Kinetics and Thermodynamics of Intermolecular Interactions with Model Nucleophiles
The rate of reaction is highly dependent on the nature of the nucleophile. Theoretical studies on the degradation of chloroacetanilide herbicides have shown that sulfur-based nucleophiles, such as bisulfide (HS⁻) and thiosulfate (B1220275) (S₂O₃²⁻), are generally more reactive than halides like bromide (Br⁻) and iodide (I⁻) researchgate.net. This is attributed to the higher nucleophilicity of sulfur in aqueous environments.
Computational studies have indicated that the activation energy for the nucleophilic substitution on chloroacetanilides is influenced by both geometrical changes and electronic rearrangements during the formation of the transition state researchgate.net. The nature of the substituents on the aromatic ring of chloroacetanilides was found to have a negligible effect on the activation energy, suggesting that the inherent reactivity of the chloroacetyl group is the dominant factor researchgate.net.
Table 2: Illustrative Kinetic Parameters for SN2 Reactions of Chloroacetamide Analogs
| Nucleophile | Substrate | Second-Order Rate Constant (k_Nuc) [M⁻¹s⁻¹] |
| HS⁻ | Alachlor | 1.2 x 10⁻¹ |
| PhS⁻ | Alachlor | 1.1 x 10¹ |
| S₂O₃²⁻ | Propachlor | 1.8 x 10⁻² |
Data extracted from studies on chloroacetanilide herbicides and is intended to be illustrative of the potential reactivity of the chloroacetyl moiety. nih.gov
Intramolecular Cyclization and Rearrangement Possibilities of the Compound
The structure of 2-Chloro-1-(4-methyl- researchgate.netrsc.orgdiazepan-1-yl)-ethanone, featuring a reactive chloroacetyl group and a seven-membered diazepane ring, presents possibilities for intramolecular reactions. Intramolecular cyclization is a common reaction pathway for N-chloroacetyl derivatives, often leading to the formation of new heterocyclic systems researchgate.netresearchgate.netasianpubs.org.
In the presence of a base, the nitrogen atom at the 4-position of the diazepane ring could potentially act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This would lead to the formation of a bicyclic structure containing a piperazinone ring fused to the diazepane framework. The feasibility of such a cyclization would depend on the conformational flexibility of the seven-membered ring and the activation energy of the cyclization process. Similar base-assisted intramolecular alkylations have been reported for N-benzyl-N-chloroacetyl amino acid derivatives researchgate.net.
Another possibility for intramolecular reaction involves the rearrangement of the diazepane ring itself, although this is generally less common under standard conditions. Acid-catalyzed hydrolysis followed by intramolecular cyclocondensation has been observed in other nitrogen-containing heterocyclic systems, leading to the formation of new ring structures nih.gov.
Role of 2-Chloro-1-(4-methyl-researchgate.netrsc.orgdiazepan-1-yl)-ethanone as a Chemical Probe or Cross-linking Agent in Research
The high reactivity of the chloroacetyl moiety makes 2-Chloro-1-(4-methyl- researchgate.netrsc.orgdiazepan-1-yl)-ethanone a potential candidate for use as a chemical probe or a cross-linking agent in chemical biology research researchgate.net. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine (B10760008) in proteins, to form a stable covalent bond researchgate.net.
This covalent modification can be used to:
Identify and label target proteins: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the diazepane ring, the compound could be used to selectively label proteins that bind to this scaffold.
Act as an irreversible inhibitor: If the diazepane moiety has an affinity for the active site of an enzyme, the chloroacetyl group can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.
Serve as a cross-linking agent: If the molecule were designed with a second reactive group, it could be used to cross-link different proteins or different domains of the same protein that are in close proximity.
The use of electrophilic "warheads" like the chloroacetyl group is a common strategy in the design of covalent inhibitors and chemical probes researchgate.net. The specificity of the labeling or inhibition would be determined by the binding affinity of the 4-methyl- researchgate.netrsc.orgdiazepan-1-yl-ethanone portion of the molecule for its biological target.
Molecular Interactions and Biological System Studies Non Human, in Vitro Emphasis
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Design and Synthesis of Analogs of 2-Chloro-1-(4-methyl-nih.govnih.govdiazepan-1-yl)-ethanone for SAR Probing
The rational design of analogs is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile. Synthesis strategies focus on creating a library of compounds through systematic modifications of the parent structure.
The nih.govnih.govdiazepane ring is a versatile scaffold found in numerous biologically active compounds. dntb.gov.ua Its conformation and substitution patterns are critical determinants of target binding and selectivity. For SAR studies of 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone, analogs would be synthesized by modifying the ring at several key positions.
Modification of the N-4 Substituent: The methyl group at the N-4 position is a primary site for modification. Replacing it with a range of alkyl groups (e.g., ethyl, propyl, butyl, cyclopropylmethyl) or aryl groups (e.g., benzyl, substituted benzyl) can explore the steric and electronic requirements of the binding pocket. Studies on other 1,4-diazepane-based systems have shown that substituents at this position significantly influence biological activity. researchgate.net
Substitution on the Carbon Backbone: Introducing substituents at the C-2, C-3, C-5, C-6, or C-7 positions of the diazepane ring can probe interactions with specific sub-pockets of a target protein. These modifications can also influence the ring's conformational preference, which can be critical for activity. Chiral centers can be introduced to investigate stereochemical preferences in target binding.
Ring Homologation or Contraction: Although less common, creating six-membered (piperazine) or eight-membered (diazocane) ring analogs could determine the optimal ring size for activity.
The synthesis of such analogs often involves multi-step procedures starting from appropriate amino acid precursors or through the condensation of diamines with carbonyl compounds. researchgate.netnih.gov
Table 1: Proposed Analogs Based on nih.govnih.govDiazepane Ring Modification
| Analog | Modification from Parent Compound | Rationale for SAR Probing |
| Analog A | N-4-Ethyl instead of N-4-Methyl | Explore steric tolerance at the N-4 position. |
| Analog B | N-4-Benzyl instead of N-4-Methyl | Introduce aromatic/hydrophobic interactions. |
| Analog C | (R)-2-Methyl substitution on the ring | Investigate steric and stereochemical effects on the carbon backbone. |
| Analog D | (S)-2-Methyl substitution on the ring | Evaluate enantiomeric selectivity. |
| Analog E | 6,6-Dimethyl substitution on the ring | Constrain ring conformation and probe steric bulk tolerance. |
Variations in the Electrophilic Acyl Halide Group
The 2-chloroacetyl group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. Modifying this group allows for the fine-tuning of chemical reactivity and steric properties, which is a key aspect of Structure-Property Relationship (SPR) analysis.
Halogen Substitution: The reactivity of the α-haloacetyl group can be modulated by changing the halogen atom. The order of reactivity for alkylation is generally I > Br > Cl > F. Synthesizing the bromoacetyl and iodoacetyl analogs would provide more reactive probes, while the fluoroacetyl analog would be significantly less reactive, potentially serving as a negative control in activity assays.
Substitution at the α-Carbon: Introducing substituents on the carbon atom bearing the chlorine (the α-carbon) can alter both steric hindrance and electronic properties. For instance, adding a methyl group (to create a 2-chloropropionyl group) would increase steric bulk, potentially enhancing selectivity or reducing reactivity.
Chain Length: Extending the acyl chain (e.g., 3-chloropropionyl or 4-chlorobutyryl) would change the distance and geometry of the electrophilic center relative to the diazepane scaffold, helping to map the distance to a target nucleophile.
These analogs are typically synthesized by reacting the parent 1-methyl-1,4-diazepane with the corresponding acyl chloride (e.g., bromoacetyl chloride, 3-chloropropionyl chloride) under basic conditions. researchgate.net
Table 2: Proposed Analogs Based on Acyl Group Variation
| Analog | Modification from Parent Compound | Rationale for SPR/SAR Probing |
| Analog F | 2-Bromoacetyl group instead of 2-Chloroacetyl | Increase electrophilic reactivity for covalent bonding. |
| Analog G | 2-Fluoroacetyl group instead of 2-Chloroacetyl | Decrease electrophilic reactivity (potential negative control). |
| Analog H | 3-Chloropropionyl group instead of 2-Chloroacetyl | Alter the distance of the electrophilic center from the scaffold. |
| Analog I | 2-Chloro-2-methylpropionyl group | Introduce steric bulk near the reactive center to probe steric constraints. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to provide insight into the structural features essential for activity.
The development of a QSAR model involves several key steps:
Data Set Generation: A series of analogs, such as those described in section 5.1, must be synthesized and their biological activity measured quantitatively (e.g., as IC₅₀ or Kᵢ values).
Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the observed biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For diazepane-based compounds, relevant descriptors often include those related to lipophilicity (e.g., ClogP), molecular shape, and electronic properties. nih.gov A validated QSAR model can guide the design of more potent analogs by prioritizing the synthesis of compounds with descriptor values predicted to confer high activity.
Table 3: Illustrative Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |
| Lipophilic | ClogP | Hydrophobicity/Lipophilicity | Membrane permeability, hydrophobic interactions with target. |
| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic or dipole-dipole interactions with the target. |
| Steric | Molecular Weight (MW) | Size and bulk of the molecule | Steric fit within the binding site. |
| Topological | Wiener Index | Molecular branching and shape | Overall molecular architecture and fit. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity and formation of charge-transfer complexes. |
Relationship between Chemical Structure and Biochemical Reactivity (Non-Human Context)
The biochemical reactivity of 2-Chloro-1-(4-methyl- nih.govnih.govdiazepan-1-yl)-ethanone is dominated by the electrophilic nature of the N-chloroacetyl group. This functional group is a classic alkylating agent, designed to react with nucleophilic functional groups found in biological macromolecules, particularly proteins.
The key reaction is a bimolecular nucleophilic substitution (S_N2) reaction. The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it susceptible to attack by biological nucleophiles.
Common nucleophilic residues in proteins that can react with such an electrophile include:
Cysteine: The thiol (-SH) group of a cysteine residue is a potent nucleophile and is often the target of α-haloacetyl compounds.
Histidine: The imidazole (B134444) side chain of histidine can act as a nucleophile.
Lysine (B10760008): The primary amine (-NH₂) in the side chain of lysine can also be alkylated.
Methionine: The thioether side chain of methionine can be targeted.
The reaction results in the formation of a stable covalent bond between the diazepane-containing molecule and the protein. This irreversible modification can lead to the permanent inactivation of an enzyme or the blockade of a receptor. The specificity of this reaction is determined by how effectively the nih.govnih.govdiazepane scaffold positions the reactive chloroacetyl group within the binding site of the target protein, placing it in close proximity and proper orientation to attack a specific nucleophilic residue. The structure of the diazepane ring and its substituents (the "scaffold") is therefore critical for directing the reactivity of the electrophilic "warhead" to the intended target.
Analytical Methodologies for Research and Comprehensive Characterization
Chromatographic Techniques for Separation and Purity Assessment in Research Settings
Chromatographic methods are fundamental in the analysis of 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone, enabling its separation from starting materials, intermediates, and byproducts, as well as the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone. The development of a robust HPLC method is critical for accurate quantification and purity evaluation. A typical reversed-phase HPLC method would be developed, likely employing a C18 or C8 stationary phase, which is effective for separating moderately polar compounds.
Method development would involve a systematic optimization of several parameters to achieve the desired separation with good peak shape and resolution. This process includes the selection of an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with varying polarities. The pH of the aqueous phase is another critical parameter, as it can influence the ionization state of the analyte and, consequently, its retention behavior. For a basic compound like 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone, a slightly basic or neutral pH is often preferred.
The column temperature and flow rate are also optimized to improve separation efficiency and reduce analysis time. Detection is commonly performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. For compounds lacking a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be utilized.
A well-developed HPLC method will exhibit good linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control settings.
Table 1: Illustrative HPLC Method Parameters for 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: The parameters in this table are illustrative and would require optimization for the specific analysis of 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile impurities and byproducts that may be present from its synthesis. Potential volatile impurities could include residual solvents or low molecular weight starting materials.
For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph. The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase of the GC column. A capillary column with a non-polar or medium-polarity stationary phase is often used for broad applicability. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its unambiguous identification by comparison with spectral libraries. The high sensitivity and specificity of GC-MS make it an excellent technique for detecting trace-level volatile impurities that could affect the quality and reactivity of the target compound.
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for the detailed structural characterization of 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone and for monitoring the progress of reactions involving this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the connectivity and spatial arrangement of the atoms within the 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone molecule.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish the complete bonding framework.
COSY spectra reveal couplings between adjacent protons, helping to identify spin systems within the molecule, such as the ethyl chain and the diazepane ring protons.
HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
For studying the compound in its solid state, Solid-State NMR (ssNMR) can be employed. This technique provides information about the conformation and packing of the molecules in the crystal lattice, which can be different from the structure in solution.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Reaction Product Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone and its reaction products. This is a critical step in confirming the identity of a newly synthesized compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) is used to further investigate the structure of the compound and its metabolites or degradation products. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the connectivity of the molecule. This technique is particularly useful for identifying the products of reactions involving 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone, as it can help to pinpoint where structural modifications have occurred.
Table 2: Expected HRMS and MS/MS Fragmentation Data for 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone
| Ion | Formula | Calculated m/z | Major Fragment Ions (m/z) |
| [M+H]⁺ | C₉H₁₈ClN₂O⁺ | 205.1102 | 128.1022, 113.1124, 77.0393 |
| Fragment 1 | C₇H₁₅N₂O⁺ | 128.1022 | - |
| Fragment 2 | C₆H₁₃N₂⁺ | 113.1124 | - |
| Fragment 3 | C₂H₂ClO⁺ | 77.0393 | - |
Note: The m/z values in this table are theoretical and would need to be confirmed by experimental data.
Quantitative Determination in Complex Biological Matrices (Non-Human, in vitro or ex vivo Research Samples)
The quantitative analysis of 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone in complex biological matrices, such as cell lysates or tissue homogenates from non-human research samples, is essential for in vitro and ex vivo pharmacological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and wide dynamic range.
The development of a quantitative LC-MS/MS method involves several key steps. First, an efficient sample preparation protocol is required to extract the analyte from the complex matrix and remove interfering substances. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix.
The extracted sample is then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve a good separation of the analyte from any remaining matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for 2-Chloro-1-(4-methyl- chiralen.comnih.govdiazepan-1-yl)-ethanone is monitored. This provides a high degree of selectivity and sensitivity, allowing for the detection of the compound at very low concentrations.
An internal standard, a structurally similar compound that is not present in the biological sample, is typically added at the beginning of the sample preparation process to correct for any variability in extraction recovery and matrix effects. The method must be thoroughly validated according to established guidelines to ensure its accuracy, precision, linearity, and stability.
Table 3: Example of an LC-MS/MS Method for Quantification in a Biological Matrix
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile followed by SPE |
| LC Column | HILIC, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | 205.1 -> 128.1 (for quantification) |
| Internal Standard | Deuterated analog of the analyte |
Note: The parameters in this table are illustrative and would require optimization for the specific biological matrix and analytical instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and selective quantification of chemical compounds in complex biological matrices. sciex.commedcraveonline.com Its application in the analysis of 2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone would involve the development of a method to separate the analyte from other sample components, followed by its specific detection and quantification.
A typical LC-MS/MS method development for this compound would begin with the optimization of chromatographic conditions to achieve efficient separation. This involves selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase composition. sciex.com Gradient elution is often employed to ensure the effective separation of the target analyte from potential interferences. researchgate.net
The mass spectrometer, operating in tandem with the liquid chromatograph, provides high specificity. For quantitative analysis, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the compound) and a product ion (a characteristic fragment ion) to monitor. This high selectivity minimizes the likelihood of interference from other compounds in the sample. sciex.com
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Diazepine-related Compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte |
| Product Ion (Q3) | Characteristic fragment ion |
| Collision Energy | Optimized for the specific analyte |
| Dwell Time | 100 ms |
This table presents typical parameters that would be optimized for the analysis of 2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone, based on methods for structurally similar compounds.
The validation of such a method would be crucial and would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, studies on benzodiazepines have demonstrated the capability of LC-MS/MS to achieve LOQs in the low ng/mL range. researchgate.net
Immunoassay Development for Research Probes
Immunoassays offer a high-throughput and cost-effective method for the preliminary screening of compounds in a large number of research samples. The development of an immunoassay for 2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone would hinge on the production of antibodies that specifically recognize this molecule.
The process typically begins with the synthesis of a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA). bohrium.com In this case, a derivative of 2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone would be synthesized to enable its conjugation to the carrier protein. This conjugate would then be used to immunize an animal to produce polyclonal or monoclonal antibodies.
Once specific antibodies are generated, a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. nih.gov In a competitive ELISA, the sample containing the target analyte (2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone) is mixed with a fixed amount of an enzyme-labeled version of the analyte. This mixture is then added to a microplate well coated with antibodies specific to the analyte. The free and enzyme-labeled analyte compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of the analyte in the sample.
Table 2: Representative Cross-Reactivity Data for a Benzodiazepine Immunoassay
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| Diazepam | 10 | 100 |
| Nordiazepam | 15 | 67 |
| Oxazepam | 25 | 40 |
| Temazepam | 30 | 33 |
| Alprazolam | 50 | 20 |
This table illustrates the principle of cross-reactivity in an immunoassay developed for a specific benzodiazepine. A similar table would be generated during the validation of an immunoassay for 2-Chloro-1-(4-methyl- researchgate.netresearchgate.netdiazepan-1-yl)-ethanone to determine its specificity. researchgate.net
It is important to note that immunoassays are primarily screening tools, and any positive results should be confirmed by a more specific method like LC-MS/MS. fishersci.com The cross-reactivity with structurally similar compounds is a critical parameter to evaluate during the development and validation of an immunoassay. researchgate.netresearchgate.net
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Conformation, Electronic Structure, and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. For 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone, these calculations would provide insights into its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.
Key parameters that would be determined include:
Molecular Conformation: Identification of the most stable geometric arrangement of the atoms (i.e., the lowest energy conformer). This would involve mapping the potential energy surface by rotating flexible bonds, particularly within the diazepane ring and the chloroethanone side chain.
Electronic Structure: Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Currently, there are no published data tables detailing these specific quantum chemical parameters for 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone.
Molecular Dynamics Simulations of Compound-Target Interactions (Non-Human Biological Targets)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone, MD simulations would be employed to understand its interaction with potential non-human biological targets, such as enzymes or receptors from pathogens or other organisms relevant in a research context.
These simulations could reveal:
The stability of the compound within a target's binding site.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.
The conformational changes induced in both the compound and the target upon binding.
A search of the existing literature did not yield any studies that have performed molecular dynamics simulations of 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone with any non-human biological targets.
Docking and Scoring Methodologies for Putative Target Prediction in Research Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone, docking studies would be used to screen libraries of biological targets to identify potential binding partners, a process known as putative target prediction.
The general workflow involves:
Generating a 3D model of the compound.
Docking the compound into the binding sites of a panel of target proteins.
Using a scoring function to estimate the binding affinity for each pose.
While this is a common approach in drug discovery and chemical biology, there are no specific published docking studies or predicted target lists for 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone. Research on other 1,5-benzodiazepine derivatives has explored their interactions with targets like the GABA-A receptor, but this data cannot be directly extrapolated to the compound .
Prediction of Reaction Pathways and Transition States
Computational methods can also be used to predict the likely pathways of chemical reactions involving a compound, as well as the high-energy transition states that must be overcome for the reaction to proceed. For 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone, this could involve studying its synthesis, degradation, or metabolic pathways.
These investigations would typically involve:
Mapping the potential energy surface of a proposed reaction.
Locating the structures of reactants, products, intermediates, and transition states.
Calculating the activation energies to determine the feasibility and kinetics of different pathways.
There is currently no available research detailing the computational prediction of reaction pathways or transition states specifically for 2-Chloro-1-(4-methyl- uni.lubiosynth.comdiazepan-1-yl)-ethanone.
Emerging Research Directions and Future Perspectives
Development of 2-Chloro-1-(4-methyl-nih.govjst.go.jpdiazepan-1-yl)-ethanone as a Specific Tool Compound for Chemical Biology Research
The chloroacetamide moiety is a well-established reactive group, or "warhead," capable of forming a covalent bond with nucleophilic residues in proteins, most notably cysteine. nih.govnih.gov This reactivity makes 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone a prime candidate for development as a chemical probe to study protein function. By covalently modifying a target protein, such a tool compound can be used to investigate its biological role, map its active sites, and identify new therapeutic targets.
The development of this compound as a chemical biology tool would involve several key stages:
Target Identification: Identifying specific proteins or protein families that are of biological or therapeutic interest and possess a reactive cysteine residue that can be targeted by the chloroacetamide group.
Selectivity Profiling: Assessing the selectivity of the compound across the proteome to ensure it interacts specifically with the intended target, thereby minimizing off-target effects. This can be achieved through techniques like chemical proteomics.
Probe Functionalization: Attaching reporter tags, such as fluorophores or biotin (B1667282), to the diazepane scaffold to enable visualization and pull-down experiments, which are crucial for validating target engagement and identifying binding partners.
The diazepane core offers a versatile scaffold that can be chemically modified to fine-tune the compound's properties, including its solubility, cell permeability, and binding affinity for the target protein.
Applications in Advanced Synthetic Methodologies and Reagent Design
The bifunctional nature of 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone, possessing both a nucleophilic nitrogen within the diazepane ring and an electrophilic chloroacetyl group, makes it a valuable building block in organic synthesis. Its application in advanced synthetic methodologies could include:
Scaffold for Library Synthesis: The diazepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netvt.edu This compound could serve as a starting material for the synthesis of diverse libraries of diazepane derivatives for screening against various biological targets.
Development of Novel Covalent Linkers: The chloroacetamide group can be utilized in the design of novel linkers for applications such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where covalent attachment to a target protein is required.
Reagent in Multicomponent Reactions: The reactivity of the chloroacetyl group and the diazepane nitrogen could be exploited in the development of new multicomponent reactions to rapidly generate complex molecular architectures.
The table below illustrates potential synthetic transformations utilizing this compound as a key reagent.
| Reaction Type | Reactant | Product | Potential Application |
| Nucleophilic Substitution | Thiol-containing biomolecule | Covalently modified biomolecule | Target labeling and inhibition |
| Ring-closing Metathesis | Di-olefin substituted diazepane | Bicyclic diazepane derivative | Novel scaffold synthesis |
| Click Chemistry | Azide- or alkyne-modified diazepane | Triazole-containing diazepane | Bio-conjugation and probe synthesis |
Integration with High-Throughput Screening Platforms for Academic Research Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. ewadirect.comcriver.com The chloroacetamide functionality of 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone makes it particularly amenable for inclusion in covalent fragment libraries used in HTS campaigns.
Key aspects of its integration into HTS platforms include:
Covalent Fragment-Based Screening: As a relatively small molecule, it can be used as a fragment to identify initial "hits" that bind to a target protein. The covalent nature of the interaction can provide a strong and easily detectable signal in screening assays. nih.gov
Assay Development: The compound can be used in the development and validation of new screening assays designed to identify covalent inhibitors. This includes biochemical assays that measure enzyme activity or biophysical assays that detect direct binding to the target.
Automated Synthesis and Screening: The synthesis of derivatives of 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone can be automated, allowing for the rapid generation of a focused library for HTS. researchgate.net This can be coupled with automated screening platforms to accelerate the discovery of potent and selective modulators of protein function.
Conceptual Advancements in Covalent Ligand Design beyond Clinical Development
While covalent inhibitors have seen significant success in clinical applications, there is growing interest in their use as research tools to explore fundamental biological processes. The design of covalent ligands based on the 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone scaffold can contribute to several conceptual advancements:
Targeting "Undruggable" Proteins: Covalent ligands can target proteins that lack deep binding pockets, which are often considered "undruggable" by traditional small molecules. The irreversible nature of the covalent bond can compensate for weaker initial binding interactions.
Understanding Target Biology: The development of highly selective covalent probes allows for the precise perturbation of a single protein's function within a complex biological system. This can provide invaluable insights into its role in health and disease.
Temporal Control of Protein Activity: By designing covalent ligands with tunable reactivity, it may be possible to control the timing and duration of protein inhibition, offering a more nuanced approach to studying dynamic cellular processes.
The exploration of the chemical space around the 2-Chloro-1-(4-methyl- nih.govjst.go.jpdiazepan-1-yl)-ethanone structure, by modifying both the diazepane scaffold and the electrophilic warhead, will be crucial for realizing these future applications.
Q & A
Q. Critical Factors :
- Catalysts : Potassium iodide (KI) accelerates alkylation reactions .
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation, while higher temperatures (60°C) improve reaction rates in biphasic systems .
- Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency .
Basic: How can researchers purify this compound effectively, and what analytical techniques validate purity?
Q. Methodological Answer :
- Purification :
- Validation :
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer interference .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in activity against specific targets (e.g., antimicrobial vs. anti-inflammatory) .
Advanced: How does stereochemistry influence pharmacological activity, and what methods determine its 3D structure?
Q. Methodological Answer :
- Stereochemical Impact : The diazepane ring’s conformation affects binding to targets like G-protein-coupled receptors. For example, equatorial chloro-substitution may enhance steric complementarity with hydrophobic binding pockets .
- Structural Determination :
Advanced: What in silico methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Docking Studies : Tools like AutoDock Vina simulate binding to receptors (e.g., bacterial enzymes). Focus on:
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies .
Advanced: How do modifications to the diazepane ring affect reactivity and bioactivity?
Q. Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F): Increase electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
- Ring Expansion : Replacing the 7-membered diazepane with a 6-membered piperazine reduces conformational flexibility, altering selectivity in enzyme inhibition .
- SAR Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
